![molecular formula C8H9F3N2O2S B2716378 N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 156522-10-0](/img/structure/B2716378.png)
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C8H9F3N2O2S . It is also known by its synonyms: Methanesulfonamide, N-[2-amino-4-(trifluoromethyl)phenyl]- .
Molecular Structure Analysis
The molecular structure of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide consists of an aromatic ring (phenyl group) substituted with an amino group and a trifluoromethyl group. It also contains a methanesulfonamide group attached to the phenyl ring .Physical And Chemical Properties Analysis
The molecular weight of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide is 254.23 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Microbial Reduction for Chiral Synthesis
A key application involves the stereoselective microbial reduction of N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide derivatives to prepare chiral intermediates. These intermediates are crucial for synthesizing beta-receptor antagonists, demonstrating the compound's significance in developing therapeutics (Patel et al., 1993).
Vicarious Nucleophilic Substitution
Another application is in vicarious nucleophilic substitution (VNS) reactions. N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide derivatives participate in VNS reactions, leading to compounds with potential in various chemical syntheses, showcasing the versatility of this compound in organic chemistry (Lemek et al., 2008).
Protein and Peptide Hydrolysis
The compound also finds application in the analytical determination of amino acid composition in proteins and peptides. A method utilizing 4 N methanesulfonic acid, closely related to the compound , enables precise amino acid analysis, underscoring its importance in biochemical research (Simpson et al., 1976).
Synthesis of Sulfonamide Derivatives
Furthermore, N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide serves as a precursor for the synthesis of sulfonamide derivatives with applications in medicinal chemistry and drug design, illustrating its role in the development of new therapeutics (Foye et al., 1971).
Crystallography and Supramolecular Assembly
The structural study of nimesulidetriazole derivatives, including N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide, via X-ray powder diffraction, highlights its application in understanding molecular assembly and designing materials with specific properties (Dey et al., 2015).
Safety And Hazards
According to the Safety Data Sheet for a similar compound, N-[2-Amino-4-(trifluoromethyl)phenyl]pyrrolidine, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle the compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-16(14,15)13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLFTWBTXDWEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide |
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